molecular formula C22H24FN3O4S B2986146 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921552-43-4

4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2986146
CAS RN: 921552-43-4
M. Wt: 445.51
InChI Key: UAOWUDBGNWIDGE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

There is no detailed information available on the physical and chemical properties of this compound .

Scientific Research Applications

  • Antimicrobial Activity : A study by Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial activity of certain heterocyclic compounds, which included structures similar to the compound . These compounds showed effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

  • Cytotoxicity and Carbonic Anhydrase Inhibition : Gul et al. (2016) investigated a series of benzenesulfonamides, including structures resembling the compound, for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated significant cytotoxic activities and inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

  • Prevention of Cerebral Vasospasm : A study by Zuccarello et al. (1996) focused on the effectiveness of certain endothelin receptor antagonists, including compounds structurally related to the compound , in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm (Zuccarello et al., 1996).

  • Enzyme Inhibition and Antioxidant Potential : Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, showing significant enzyme inhibition against AChE and BChE enzymes and notable antioxidant potential (Kausar et al., 2019).

  • Selective COX-2 Inhibitors : Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor (Hashimoto et al., 2002).

  • Carbonic Anhydrase Inhibitory Effects : Another study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, including compounds structurally similar to the compound . These derivatives potently inhibited human carbonic anhydrase isoenzymes hCA I and II (Gul et al., 2016).

properties

IUPAC Name

4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-2-3-16-30-19-8-10-20(11-9-19)31(28,29)24-14-15-26-22(27)13-12-21(25-26)17-4-6-18(23)7-5-17/h4-13,24H,2-3,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWUDBGNWIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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